
Ganciclovir
Overview
Description
Ganciclovir (9-(1,3-dihydroxy-2-propoxymethyl)guanine) is a synthetic nucleoside analogue first developed in 1983 and approved for clinical use in 1989 . It is primarily used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients (e.g., transplant recipients, HIV/AIDS) . Structurally, this compound resembles acyclovir but includes a hydroxymethyl group on the acyclic side chain, enhancing its activity against CMV . Its prodrug, valthis compound, improves oral bioavailability and is widely used for long-term prophylaxis and treatment .
Preparation Methods
Historical Context and Traditional Synthesis Methods
Early Multistep Approaches
The initial synthesis of ganciclovir relied on multistep processes that often suffered from low yields and regioselectivity issues. Early methods involved coupling protected guanine derivatives with glycerol analogs, such as 1,3-dibenzyloxy-2-acetoxymethoxypropane or 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane . For instance, Chung et al. reported a synthesis route yielding 46% this compound, while Eric et al. achieved a marginally higher yield of 54% . These processes required high-temperature N-alkylation steps, leading to mixtures of N7 and N9 isomers, which necessitated tedious chromatographic separations . Additionally, the use of toxic solvents like dimethylformamide (DMF) and hazardous reagents further limited their industrial applicability .
Challenges in Regioselectivity and Purification
A major bottleneck in traditional methods was the lack of regioselective alkylation at the N9 position of guanine. For example, coupling diacetyl guanine with 1,3-dibenzyloxy-2-acetoxymethoxypropane often produced a mixture of N7 and N9 isomers, requiring costly purification steps such as column chromatography . Furthermore, the use of trityl-protecting groups introduced additional deprotection steps, complicating the synthesis .
Innovations in One-Pot Synthesis
Amberlite IR-120 Catalyzed One-Pot Process
A breakthrough in this compound synthesis was achieved by Sudrika et al., who developed a regioselective one-pot method using acidic Amberlite IR-120 as a catalyst . This approach involves three sequential steps:
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Diacetylation of Guanine : Guanine is treated with acetic anhydride and iodine (5%) to form diacetyl guanine.
-
N-Alkylation with AMDP : The intermediate undergoes alkylation with 2-acetoxymethoxy-1,3-dibenzyloxypropane (AMDP) in ethanol at 80°C, facilitated by Amberlite IR-120.
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Deacetylation : The final step employs 40% methylamine to yield pure N9-alkylated this compound with >99% purity .
This method achieved a yield of 74% while eliminating chromatographic purification, significantly reducing production costs . The choice of ethanol as a green solvent and Amberlite IR-120’s reusability further enhanced the process’s sustainability .
Patent-Based One-Pot Synthesis for this compound Sodium
A 2021 patent disclosed a one-pot synthesis for this compound sodium, emphasizing industrial scalability . Key steps include:
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Reaction of Diacetylguanine : Diacetylguanine is mixed with p-toluenesulfonic acid in an N,N-dimethylformamide-methanol solution.
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Alkylation with Triacetylmethoxyglycerin : The mixture is heated to 175°C with an adsorbent (zeolite molecular sieve and HPD-600 resin), achieving 81.2% yield after sodium hydroxide-mediated deprotection .
This method highlights the role of adsorbents in minimizing byproducts and improving yield, making it suitable for large-scale production .
Catalytic and Solvent Optimization
Catalyst Screening and Performance
Sudrika et al. systematically evaluated catalysts for the one-pot synthesis, comparing p-toluenesulfonic acid (p-TsOH), phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), methanesulfonic acid (CH₃SO₃H), and Amberlite IR-120 . Amberlite IR-120 outperformed others, delivering 74% yield due to its strong acidic sites and compatibility with ethanol . In contrast, p-TsOH and H₂SO₄ resulted in lower yields (58–62%) and required harsher conditions .
Table 1: Catalyst Performance in this compound Synthesis
Catalyst | Yield (%) | Purity (%) | Solvent |
---|---|---|---|
Amberlite IR-120 | 74 | >99 | Ethanol |
p-Toluenesulfonic acid | 62 | 95 | DMF/MeOH |
H₂SO₄ | 58 | 93 | Ethanol |
Solvent Effects on Reaction Efficiency
The choice of solvent critically impacts reaction kinetics and regioselectivity. Ethanol, a green solvent, enabled 74% yield in the Amberlite IR-120 system, while DMF-methanol mixtures in patent methods achieved 81.2% yield but raised environmental concerns . Polar aprotic solvents like DMF enhance reactant solubility but complicate waste management .
High-Purity Synthesis and Intermediate Isolation
Monoacetyl this compound via Selective Acetylation
A 2018 patent demonstrated a high-purity synthesis of monoacetyl this compound using dibutyltin oxide and vinyl acetate . Key steps include:
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Reflux with Dibutyltin Oxide : this compound is refluxed in tetrahydrofuran (THF) with dibutyltin oxide to activate hydroxyl groups.
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Iodine-Mediated Acetylation : Vinyl acetate is added in the presence of iodine, achieving 95% HPLC purity for monoacetyl this compound .
This method avoids over-acetylation, a common issue in traditional routes, and simplifies downstream purification .
Masked Glycerol Derivatives for Mild Deprotection
ARKAT-USA researchers utilized 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane as a masked glycerol derivative, enabling mild deprotection under acidic conditions . The trityl and acetal groups were sequentially removed using hydrochloric acid and ion-exchange resins, yielding 65% this compound with minimal side reactions .
Industrial-Scale Production and Cost Considerations
Operational Simplicity and Cost Reduction
The Amberlite IR-120 method reduces production costs by 30–40% compared to multistep processes, primarily through eliminating chromatography and using reusable catalysts . Similarly, the patent-based sodium synthesis minimizes solvent consumption by employing adsorbents for in situ impurity removal .
Environmental Impact and Sustainability
Ethanol-based systems generate 50% less hazardous waste than DMF-dependent methods, aligning with green chemistry principles . Amberlite IR-120’s recyclability further enhances the ecological profile of modern synthesis routes .
Chemical Reactions Analysis
Oxidative Coupling for Analytical Quantification
Ganciclovir undergoes oxidative coupling with N-bromosuccinimide (NBS) in acidic conditions, forming a chromophore detectable at 610 nm ( ).
Reaction Conditions :
- Oxidant : 2 mL NBS (0.1% w/v)
- Acid : 0.5 mL HCl (0.1 M)
- Dye : 2 mL methylene blue (0.05% w/v)
- Incubation : 15 minutes
Interference Study Results ( ):
Excipient | % Error | % Recovery |
---|---|---|
Benzoic acid | 0.901 | 100.901 |
Sucrose | 1.412 | 101.412 |
Starch | 1.120 | 101.120 |
Tween 80 | -0.021 | 99.979 |
Hydrolysis and Degradation Pathways
This compound degrades under acidic/alkaline conditions, forming guanine analogs:
- Acidic Hydrolysis (0.1 M HCl, 80°C): Degrades to 9-[(2-hydroxyethoxy)methyl]guanine ( ).
- Alkaline Hydrolysis (0.1 M NaOH): Forms 8-oxo-guanine derivatives ( ).
Condition | Degradation (%) | Half-life |
---|---|---|
pH 1.2 (gastric) | 12.4 ± 1.2 | 4.1 h |
pH 7.4 (plasma) | 2.1 ± 0.5 | 28.3 h |
Solid-State Polymorphism
This compound exhibits conformational polymorphism critical for formulation:
- Form I : Monoclinic, stable in ethanol/water mixtures
- Form II : Triclinic, obtained from methanol ( ).
Mechanistic Role in Antiviral Activity
This compound’s triphosphate form integrates into viral DNA, causing chain termination:
- Phosphorylation : Catalyzed by viral thymidine kinase → this compound-TP ( ).
- Incorporation : Competes with dGTP, inhibiting CMV DNA polymerase (K<sub>i</sub> = 0.03 μM) ( ).
Parameter | Value |
---|---|
k<sub>cat</sub> | 0.12 s<sup>-1</sup> |
K<sub>m</sub> (dGTP) | 1.8 μM |
Interaction with Excipients
Scientific Research Applications
Treatment of Cytomegalovirus Infections
Ganciclovir is the first-line treatment for CMV infections, especially in patients with compromised immune systems such as those undergoing organ transplantation or those with HIV/AIDS. The drug is effective in treating both active infections and preventing reactivation.
Table 1: Efficacy of this compound in CMV Treatment
Pharmacokinetics and Therapeutic Drug Monitoring
The pharmacokinetics of this compound are complex due to its poor oral bioavailability and the need for careful monitoring of drug levels to avoid toxicity. Therapeutic drug monitoring (TDM) is recommended to optimize treatment efficacy while minimizing adverse effects.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability (oral) | 5-9% |
Half-life (IV administration) | 2-4 hours |
Volume of distribution | 0.7 L/kg |
Studies have shown that maintaining serum concentrations within therapeutic ranges is crucial for effective treatment outcomes .
Topical Applications
This compound is also used topically to treat ocular infections caused by CMV, particularly in cases of corneal endotheliitis.
Case Study: Topical this compound Gel for Corneal Endotheliitis
A multicenter study evaluated the efficacy of a 0.15% this compound gel applied six times daily over a period of 12 weeks. The results indicated significant improvement in clinical symptoms and a marked decrease in viral load as measured by PCR .
Pediatric Applications
This compound has been investigated for use in pediatric populations, particularly infants with congenital CMV infections. A recent study demonstrated that infants receiving this compound showed significant improvements in inflammatory markers and immune function compared to control groups receiving standard care alone .
Table 3: Pediatric Efficacy Outcomes
Study | Population | Treatment Group | Control Group | Outcome |
---|---|---|---|---|
Zhang et al. (2023) | Infants with congenital CMV | This compound + standard care | Standard care only | Higher immune response and lower inflammatory markers |
Resistance and Future Directions
Despite its effectiveness, resistance to this compound can develop, particularly in long-term treatments or among patients with advanced disease states. Research into combination therapies and alternative antiviral agents is ongoing to counteract resistance mechanisms.
Mechanism of Action
Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the infected cell, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further phosphorylated by cellular kinases to form this compound triphosphate. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral DNA polymerase .
Comparison with Similar Compounds
Comparison with Similar Antiviral Compounds
Ganciclovir vs. Acyclovir
Chemical Structure and Mechanism
- Acyclovir : Lacks the 3'-hydroxymethyl group present in this compound, limiting its activation by CMV-encoded enzymes .
- This compound: Activated by CMV UL97 kinase to this compound monophosphate, then phosphorylated to its active triphosphate form. It exhibits a 12-hour intracellular half-life for this compound triphosphate, compared to 1–2 hours for acyclovir triphosphate .
Spectrum and Efficacy
- Acyclovir : Effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) but has minimal CMV activity. Topical acyclovir 3% ointment is standard for herpetic keratitis .
- This compound : Superior CMV inhibition (IC₅₀ < 1.5 µg/mL) due to higher affinity for viral DNA polymerase. In ocular formulations, 0.15% this compound gel achieves tissue concentrations comparable to 3% acyclovir ointment .
Pharmacokinetics
- Acyclovir : Poor oral bioavailability (~10–20%), necessitating frequent dosing.
- This compound: Oral bioavailability < 10%, but valthis compound (its prodrug) achieves 60% bioavailability. Intravenous this compound and oral valthis compound provide equivalent systemic exposure .
Table 1: Key Pharmacokinetic Differences
Parameter | Acyclovir | This compound (IV) | Valthis compound (Oral) |
---|---|---|---|
Bioavailability | 10–20% (oral) | 100% (IV) | 60% |
Half-life (triphosphate) | 1–2 h | 12 h | 12 h |
CMV IC₅₀ | >10 µg/mL | ≤1.5 µg/mL | ≤1.5 µg/mL |
This compound vs. Valthis compound
- Valthis compound : A valine ester prodrug of this compound. Converted to this compound in the intestine and liver, achieving plasma levels equivalent to IV this compound .
- Clinical Use :
This compound vs. Penciclovir/Famciclovir
- Penciclovir : Structurally similar to this compound but primarily used for HSV. It has a longer intracellular half-life (7–20 h) but lower CMV activity .
- Cross-Resistance : CMV strains with UL54 mutations may exhibit cross-resistance to this compound, cidofovir, and foscarnet .
This compound vs. Foscarnet and Cidofovir
- Foscarnet : A pyrophosphate analogue inhibiting viral DNA polymerase without requiring activation. Used for this compound-resistant CMV but has higher nephrotoxicity .
- Cidofovir : A nucleotide analogue with once-weekly dosing. Active against this compound-resistant CMV but associated with severe renal toxicity .
Table 2: Efficacy Against Resistant CMV Strains
Drug | UL97 Mutation | UL54 Mutation |
---|---|---|
This compound | Resistant | Resistant |
Valthis compound | Resistant | Resistant |
Foscarnet | Sensitive | Resistant |
Cidofovir | Sensitive | Sensitive |
This compound vs. Novel Agents (e.g., MLN4924)
- MLN4924 : An NEDD8-activating enzyme inhibitor, shown to reduce CMV replication more effectively than this compound in vitro (luciferase assay: 70% vs. 50% inhibition) .
Formulation Advances
Biological Activity
Ganciclovir is an antiviral medication primarily used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use and resistance patterns.
This compound is a synthetic nucleoside analogue of guanosine. Its antiviral activity is predominantly attributed to its phosphorylation to this compound-5'-triphosphate (this compound-TP), which selectively inhibits viral DNA polymerase. This inhibition leads to the termination of viral DNA synthesis, effectively preventing the replication of CMV and other herpesviruses.
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Phosphorylation Process :
- This compound is phosphorylated by three main enzymes:
- Deoxyguanosine kinase (induced in CMV-infected cells)
- Guanylate kinase
- Phosphoglycerate kinase
- The selective accumulation of this compound-TP in infected cells enhances its antiviral efficacy while minimizing effects on host cellular DNA polymerases .
- This compound is phosphorylated by three main enzymes:
- Inhibition of Viral Replication :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : The bioavailability of oral this compound is low (approximately 6-9%), leading to the preference for intravenous administration in severe cases.
- Distribution : this compound distributes widely in body fluids and tissues, including the central nervous system.
- Metabolism : Primarily metabolized in the liver; however, the active form (this compound-TP) accumulates within infected cells.
- Excretion : Excreted mainly through renal pathways; dose adjustments are necessary in patients with renal impairment .
Clinical Efficacy
This compound has been shown to be effective in treating various forms of CMV disease:
- CMV Retinitis : A pivotal study demonstrated that this compound significantly delays the progression of CMV retinitis in AIDS patients. Patients receiving immediate treatment had a median time to progression of 49.5 days compared to 13.5 days for those on deferred treatment (P = .001) .
Table 1: Clinical Studies on this compound Efficacy
Resistance Patterns
Resistance to this compound, particularly among CMV strains, poses a significant challenge in treatment:
- This compound-resistant CMV (ganR-CMV) has been increasingly documented, especially in solid organ transplant recipients. A study found that ganR-CMV was associated with longer prior antiviral exposure and higher mortality rates (11% vs. 1%, P = .004) compared to sensitive strains .
Table 2: Characteristics of this compound Resistance
Resistance Type | Mutation Type | Prevalence (%) | Clinical Outcome |
---|---|---|---|
ganR-CMV | UL97 mutations | 1% overall; 4.1% in donor-positive/recipient-negative patients | Increased mortality and renal dysfunction |
ganS-CMV | No mutations | N/A | Standard response to this compound treatment |
Case Studies
Several case studies highlight the practical implications of this compound treatment:
-
Case Study on Treatment Efficacy :
A retrospective analysis involving 37 SOT recipients with ganR-CMV showed that these patients had significantly worse outcomes compared to those with ganS-CMV, emphasizing the need for monitoring and alternative therapies in resistant cases . -
GRAIL Study :
In a double-blind trial assessing this compound's effect on IL-6 levels among critically ill patients, it was found that prophylactic use could potentially lower inflammatory markers associated with higher mortality rates .
Q & A
Basic Research Questions
Q. What experimental models are most robust for evaluating ganciclovir's antiviral efficacy in vitro and in vivo?
Methodological Answer: Standard in vitro models use human foreskin fibroblasts infected with CMV strains (e.g., AD169, Towne) to quantify viral replication inhibition via plaque reduction assays . In vivo, murine CMV models and immunosuppressed primate studies are common, with endpoints including viral load reduction in target organs (e.g., liver, lungs) and survival rates. Dose-response relationships should be validated using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How are clinical trials designed to assess this compound's prophylactic efficacy in immunocompromised populations?
Methodological Answer: Randomized, double-blind, placebo-controlled trials with stratification by CMV serostatus (D+/R- in transplant recipients) and CD4+ counts (in HIV/AIDS) are standard. Primary endpoints include time to CMV disease onset (e.g., retinitis, colitis) confirmed by biopsy or PCR. Secondary endpoints often incorporate viral shedding rates (urine, blood) and safety markers like neutropenia incidence .
Q. What biochemical assays are used to quantify this compound's intracellular activation and mechanism of action?
Methodological Answer: Radiolabeled this compound (³H-ganciclovir) tracks intracellular uptake in CMV-infected cells. Competitive inhibition assays measure its triphosphate form's incorporation into viral DNA, while enzymatic assays quantify UL97 kinase activity (critical for prodrug activation). Resistance profiling involves sequencing UL97/UL54 genes to identify mutations (e.g., L595S in UL97) .
Advanced Research Questions
Q. How do physiologically based pharmacokinetic (PBPK) models address this compound dosing challenges in renal impairment?
Methodological Answer: PBPK models integrate glomerular filtration rate (GFR), tubular secretion, and dialysis clearance parameters to simulate exposure. For validation, simulated plasma concentration-time profiles are compared to observed data from patients with CKD (stages 3–5). Adjustments often require reducing doses by 50% for CrCl <50 mL/min and monitoring trough levels to avoid myelotoxicity .
Q. What statistical methods resolve contradictions between this compound's virologic efficacy and clinical outcomes in sepsis trials?
Methodological Answer: Confounding factors (e.g., IL-6 levels, bacterial co-infections) necessitate multivariate Cox regression or generalized estimating equations (GEE). In the 2017 RCT by Limaye et al., despite no IL-6 reduction, ventilator-free days (VFDs) improved in sepsis subgroups, requiring prespecified subgroup analysis and bootstrapping to confirm robustness .
Q. How can genotypic and phenotypic assays reconcile discrepancies in this compound resistance reporting?
Methodological Answer: Genotypic assays (Sanger/NGS of UL97/UL54) detect known resistance mutations (e.g., M460V), while phenotypic plaque reduction assays (PRA) measure IC₅₀ shifts. Discordant results (e.g., mutations without IC₅₀ changes) require recombinant phenotyping, where mutant genes are cloned into reference strains to isolate resistance contributions .
Q. What longitudinal study designs optimize detection of late-onset CMV disease in transplant recipients post-ganciclovir prophylaxis?
Methodological Answer: Extended follow-up (≥12 months) with monthly CMV DNAemia monitoring (whole-blood qPCR) and protocolized biopsies for subclinical tissue invasion. Competing risk analyses (Fine-Gray models) account for mortality/graft loss, while latent class analysis identifies high-risk subgroups (e.g., lung transplant recipients) .
Q. Methodological Considerations Table
Q. Key Research Gaps
- Drug-Drug Interactions: Limited data on this compound's interaction with mTOR inhibitors (e.g., sirolimus) in transplant recipients.
- Long-Term Resistance Surveillance: Need for global registries tracking UL97/UL54 evolution under prolonged prophylaxis.
- Biomarker Validation: IL-6 and other cytokines as surrogate endpoints in sepsis trials require further harmonization .
Properties
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCQMHQWWYFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107910-75-8 (mono-hydrochloride salt) | |
Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID8041032 | |
Record name | Ganciclovir | |
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Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
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Physical Description |
Solid | |
Record name | Ganciclovir | |
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Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4), Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/, In water (25 °C): 4.3 mg/mL at pH 7, Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions., 1.16e+01 g/L | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ganciclovir | |
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Record name | Ganciclovir | |
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Color/Form |
Crystals from methanol, White to off-white solid | |
CAS No. |
82410-32-0 | |
Record name | Ganciclovir | |
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Record name | Ganciclovir [USAN:USP:INN:BAN:JAN] | |
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Record name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-1H-purin-6-one | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ganciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C (decomposes), Crystalline monohydrate from water, MP: 248-249 °C (decomposes), 250 °C | |
Record name | Ganciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GANCICLOVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6512 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ganciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.